N-(2-furylmethyl)-3-[(2-thienylacetyl)hydrazono]butanamide
Overview
Description
“N-(2-furylmethyl)-3-[(2-thienylacetyl)hydrazono]butanamide” is a complex organic compound. It contains a furylmethyl group, which suggests the presence of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom). It also has a thienylacetyl group, indicating the presence of a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur atom). The term “hydrazono” suggests the presence of a hydrazone functional group, which is typically formed by the reaction of a hydrazine with a ketone or aldehyde .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the appropriate furan and thiophene derivatives, followed by the introduction of the hydrazone group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain furan and thiophene rings, along with a hydrazone functional group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Furan and thiophene rings are aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions. The hydrazone group can be involved in various reactions, including oxidation and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the presence of any additional substituents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3E)-N-(furan-2-ylmethyl)-3-[(2-thiophen-2-ylacetyl)hydrazinylidene]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11(8-14(19)16-10-12-4-2-6-21-12)17-18-15(20)9-13-5-3-7-22-13/h2-7H,8-10H2,1H3,(H,16,19)(H,18,20)/b17-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQCCIOOJKKKJQ-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)CC(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CS1)/CC(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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